

A Comparative Guide to Alternative Substrate Reduction Therapies for Pompe Disease

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Pompe disease, a lysosomal storage disorder caused by the deficiency of acid alpha-glucosidase (GAA), leads to the accumulation of glycogen primarily in muscle tissues, resulting in progressive weakness and respiratory insufficiency. While enzyme replacement therapy (ERT) has been the standard of care, it has limitations, including incomplete glycogen clearance in skeletal muscle.[1] This has spurred the development of alternative therapeutic strategies, with substrate reduction therapy (SRT) emerging as a promising approach. SRT aims to decrease the production of glycogen, the substrate that accumulates in Pompe disease, thereby alleviating the cellular pathology.[2][3]

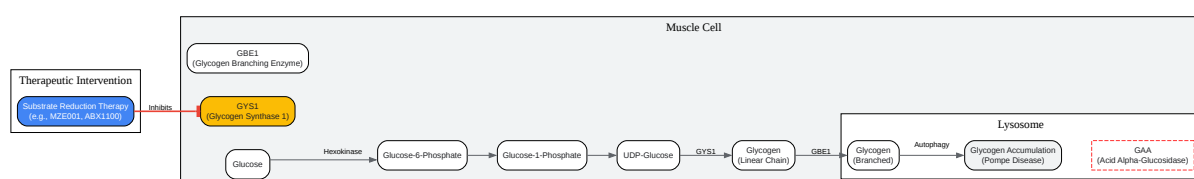
This guide provides a comprehensive comparison of the leading alternative SRTs in development, focusing on their mechanism of action, preclinical and clinical data, and the experimental protocols used for their evaluation.

Mechanism of Action: Targeting Glycogen Synthesis

The primary target for SRT in Pompe disease is glycogen synthase 1 (GYS1), the key enzyme responsible for glycogen synthesis in muscle.[4] By inhibiting GYS1, SRT aims to reduce the rate of glycogen production, thus preventing its toxic accumulation in the lysosomes.[3] This approach is distinct from ERT, which focuses on replacing the deficient enzyme to break down existing glycogen.[2]

Several therapeutic modalities are being explored to inhibit GYS1, including small molecule inhibitors and RNA-based therapies.

Signaling Pathway of Glycogen Synthesis and SRT Intervention



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Caption: Glycogen synthesis pathway and the point of intervention for SRT.

Comparative Analysis of Leading SRT Candidates

Two prominent alternative SRT candidates are currently in development: MZE001 (S-606001), a small molecule inhibitor, and ABX1100, an RNA-based therapy.

Therapy Candidate	Company	Modality	Mechanism of Action	Development Stage
MZE001 (S-606001)	Maze Therapeutics (acquired by Shionogi)	Oral Small Molecule	Potent and selective inhibitor of GYS1	Phase 2 clinical trial planned[5]
ABX1100	Aro Biotherapeutics	Centyrin-siRNA conjugate	siRNA-mediated knockdown of GYS1 mRNA	Phase 1b clinical trial ongoing[6][7]

Preclinical Efficacy

Both MZE001 and ABX1100 have demonstrated promising results in preclinical mouse models of Pompe disease.

Parameter	MZE001 (MZ-101 precursor)	ABX1100	Standard of Care (ERT)
Glycogen Reduction (Skeletal Muscle)	Up to 58% reduction after 14 weeks of treatment.[8] Normalization of glycogen levels when combined with ERT.[3]	>80% reduction in Gys1 mRNA and protein in multiple skeletal tissues 1 month after a single dose.[9]	26% reduction in gastrocnemius glycogen levels after 12 weeks of treatment.[10]
Functional Improvement	Associated with improvements in markers of cellular dysfunction.	Improved treadmill performance in male mice.[11]	Improvements in neuromuscular measurements, but deficits remain.[12]
Tissue Specificity	Significantly reduced glycogen synthesis in muscle but not in the liver.[8]	No measurable gene knockdown in liver tissue, indicating tissue selectivity.[9]	Systemic distribution, with significant uptake by the liver.

Clinical Data

Clinical data for these SRT candidates is emerging, with initial studies focusing on safety and target engagement in healthy volunteers and patients.

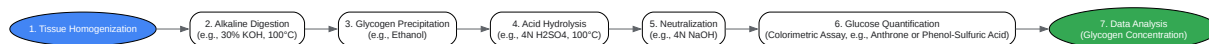
Parameter	MZE001	ABX1100
Phase 1 (Healthy Volunteers)	Well-tolerated at single doses up to 480 mg and multiple doses up to 720 mg twice daily.[13] Reduced total muscle glycogen by 41% and inhibited acute synthesis by 64% after 10 days of 480 mg BID.[14]	Well-tolerated and demonstrated durable GYS1 mRNA knockdown in muscle biopsies lasting at least 10 weeks after a single dose.[15]
Phase 1b (LOPD Patients)	Phase 2 trial planned for 2023. [5]	Currently enrolling patients receiving ERT.[6][7]
Biomarkers	Dose-dependent reduction in peripheral blood mononuclear cell (PBMC) glycogen, a potential surrogate for muscle glycogen.[16]	Not yet reported in patients.

Experimental Protocols

Quantification of Tissue Glycogen

A common method for quantifying glycogen in muscle tissue involves acid hydrolysis followed by a colorimetric assay.

Experimental Workflow: Tissue Glycogen Quantification



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Caption: Workflow for quantifying glycogen in tissue samples.

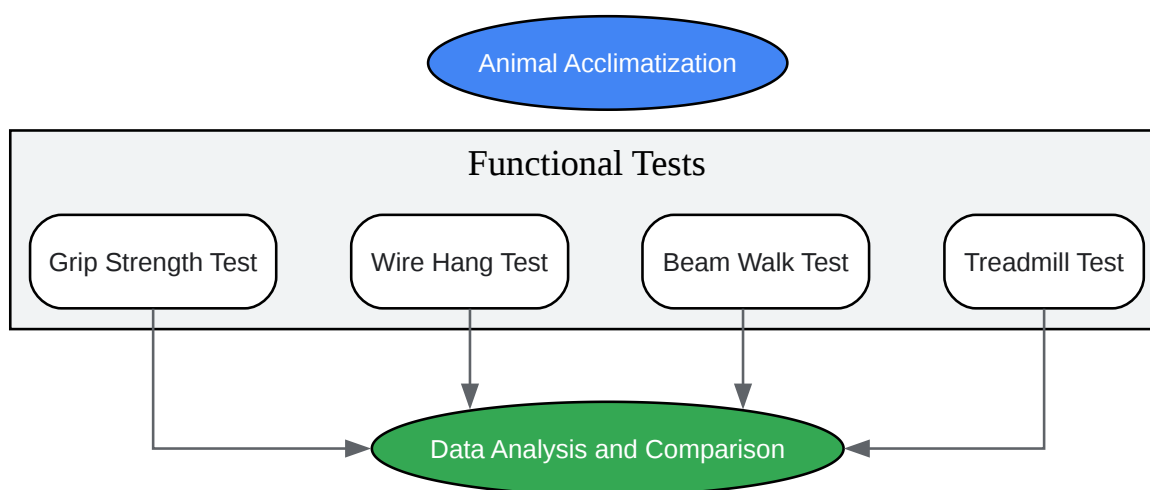
Protocol:

- **Sample Preparation:** Approximately 20-100 mg of frozen muscle tissue is weighed.[\[17\]](#)[\[18\]](#)
- **Alkaline Digestion:** The tissue is homogenized in a strong alkali solution (e.g., 30% potassium hydroxide) and heated to dissolve proteins and other cellular components, leaving the glycogen intact.[\[17\]](#)[\[19\]](#)
- **Glycogen Precipitation:** Glycogen is precipitated from the solution using ethanol.[\[17\]](#)
- **Acid Hydrolysis:** The precipitated glycogen is hydrolyzed into glucose monomers using a strong acid (e.g., sulfuric acid) and heat.[\[17\]](#)
- **Neutralization:** The acidic solution is neutralized.[\[17\]](#)
- **Glucose Quantification:** The amount of glucose is determined using a colorimetric assay, such as the phenol-sulfuric acid method or an enzymatic glucose assay.[\[18\]](#)[\[19\]](#) The absorbance is read using a spectrophotometer.
- **Calculation:** The glycogen concentration is calculated based on the measured glucose concentration and the initial tissue weight.

Assessment of Muscle Function in Mouse Models

Several behavioral tests are used to assess muscle function in Pompe disease mouse models.

Experimental Workflow: In Vivo Muscle Function Assessment



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Caption: Common in vivo tests for muscle function in mice.

Protocols:

- **Grip Strength Test:** This test measures the maximal muscle strength of the forelimbs and/or all four limbs. The mouse is held by the tail and allowed to grasp a horizontal bar or grid connected to a force gauge. The mouse is then gently pulled backward until it releases its grip, and the peak force is recorded.[20][21]
- **Wire Hang Test:** This test assesses motor coordination and grip strength. The mouse is placed on a wire cage lid, which is then inverted. The latency to fall is recorded.[20]
- **Beam Walk Test:** This test evaluates motor coordination and balance. The mouse is placed at one end of a narrow, elevated beam and timed as it traverses to a platform at the other end. The number of foot slips off the beam is also counted.[20][21]
- **Treadmill Test:** This test measures endurance and exercise capacity. Mice are placed on a treadmill, and the speed and/or incline are gradually increased until the mouse is exhausted, as defined by the inability to remain on the treadmill belt. The total running time and distance are recorded.[11]

Conclusion

Alternative substrate reduction therapies targeting GYS1 represent a promising new therapeutic avenue for Pompe disease. Preclinical data for both small molecule inhibitors (MZE001) and RNA-based therapies (ABX1100) have shown significant reductions in muscle glycogen and improvements in cellular and functional readouts. Early clinical data have demonstrated good safety profiles and target engagement.

As more data from ongoing and planned clinical trials become available, a clearer picture of the therapeutic potential of these SRTs will emerge. These therapies hold the promise of being used as monotherapies or in combination with ERT to provide a more comprehensive treatment for individuals with Pompe disease.[22] The development of orally available SRTs could also significantly reduce the treatment burden for patients.[2]

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